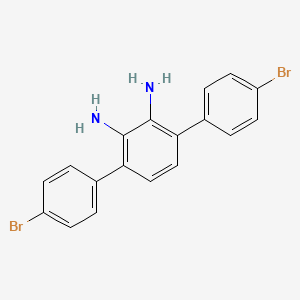

3,6-bis(4-bromophenyl)benzene-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14Br2N2 |

|---|---|

Molecular Weight |

418.1 g/mol |

IUPAC Name |

3,6-bis(4-bromophenyl)benzene-1,2-diamine |

InChI |

InChI=1S/C18H14Br2N2/c19-13-5-1-11(2-6-13)15-9-10-16(18(22)17(15)21)12-3-7-14(20)8-4-12/h1-10H,21-22H2 |

InChI Key |

QMYINXSPOVVTBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)Br)N)N)Br |

Origin of Product |

United States |

Methodological & Application

Application Note: Experimental Protocols for 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Introduction & Strategic Significance

3,6-bis(4-bromophenyl)benzene-1,2-diamine (hereafter 3,6-BBDA ) is a high-value bifunctional intermediate. Its structural uniqueness lies in its duality:

-

The Ortho-Diamine "Head": A reactive site for condensation with 1,2-dicarbonyls to form quinoxalines, or with carboxylic acids to form benzimidazoles. This creates the electron-deficient core required for Organic Light Emitting Diodes (OLEDs) and fluorescent probes.

-

The Dibromo "Tail": Two para-bromophenyl wings provide handles for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for π-conjugation extension or polymerization.

Critical Handling Note: Like most electron-rich aromatic amines, 3,6-BBDA is susceptible to oxidative degradation upon prolonged exposure to air, forming dark azo- or nitro-species. The protocols below emphasize in-situ generation or inert storage to ensure high fidelity.

Pre-Protocol: Safety & Stability Matrix

| Parameter | Specification | Causality / Rationale |

| Atmosphere | Argon or Nitrogen (Grade 5.0) | Prevents oxidation of the amine groups to N-oxides or diazo species. |

| Solvent Grade | Anhydrous, Degassed | Water interferes with condensation rates; Oxygen quenches Pd-catalysts. |

| Storage | -20°C, Dark, Inert | Prevents photo-oxidation and thermal degradation. |

| Toxicity | High (Aromatic Amine) | Potential carcinogen/mutagen. Double-gloving and fume hood mandatory. |

Protocol A: Reductive Activation (Synthesis of 3,6-BBDA)

Context: 3,6-BBDA is rarely stored for long periods. It is best generated from its stable precursor, 4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole (BBBT) , via reductive ring opening.

Materials

-

Precursor: 4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole (1.0 equiv)

-

Reductant: Iron Powder (fine mesh, activated, 10.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Workup: Dichloromethane (DCM), NaOH (5% aq), Brine.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a reflux condenser and magnetic stir bar. Flush with Argon for 15 mins.

-

Dissolution: Charge the flask with the BBBT precursor. Add Glacial Acetic Acid (0.1 M concentration relative to precursor).

-

Note: AcOH serves as both solvent and proton source.

-

-

Activation: Heat the mixture to 80°C . Once dissolved, add Iron powder in portions to prevent violent exotherms.

-

Reaction: Reflux at 110°C for 4–6 hours.

-

Monitoring: Spot TLC (Hexane:Ethyl Acetate 3:1). The fluorescent yellow benzothiadiazole spot will disappear, replaced by a less mobile, often blue-fluorescent amine spot.

-

-

Workup (Critical for Purity):

-

Filter through a Celite pad to remove unreacted Iron. Wash pad with EtOAc.[3]

-

Neutralization: Pour filtrate slowly into ice-cold 5% NaOH solution. Caution: Exothermic neutralization. Adjust pH to >9.

-

Extract with DCM (3x).[1] The organic layer should be light yellow/brown. Dark black/red indicates oxidation.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Yield: Quantitative conversion is typical. Use immediately for Protocol B or C.

Protocol B: Condensation to Quinoxalines (The "Clip" Reaction)

Context: This reaction "clips" the 1,2-diamine onto a 1,2-diketone (like Benzil) to form a fused pyrazine ring (Quinoxaline). This is the standard route for synthesizing OLED electron-transport materials.

Workflow Diagram (DOT)

Caption: Mechanism of Schiff-base condensation converting the diamine to the quinoxaline core.

Experimental Procedure

-

Stoichiometry: Mix 3,6-BBDA (1.0 equiv) and Benzil (1.1 equiv) in a reaction vial.

-

Why Excess Benzil? To ensure complete consumption of the oxidation-prone diamine. Benzil is easier to remove chromatographically.

-

-

Solvent System: Ethanol:Acetic Acid (10:1 v/v).

-

Thermal Cycle: Reflux at 85°C for 3 hours under Argon.

-

Observation: The solution will shift from pale yellow to a distinct fluorescent color (often green or bright yellow depending on substituents).

-

Purification (Self-Validating):

-

Cool to 0°C. The product often precipitates.

-

If no precipitate: Concentrate and run Flash Column Chromatography (Silica).

-

Eluent: Hexane:DCM (starts 100:0

50:50). -

Validation: The product is the Quinoxaline .

-

NMR Check: Disappearance of the broad -NH₂ singlet (approx 4.0–6.0 ppm) and appearance of new aromatic protons.

-

Protocol C: Suzuki Polycondensation (Polymer Synthesis)

Context: Utilizing the bromine "wings" to create conjugated polymers (CPs) for organic photovoltaics.

Materials

-

Monomer A: 3,6-BBDA (or its Quinoxaline derivative from Protocol B).

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 equiv).

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%).

-

Solvent: Toluene:1,4-Dioxane (2:1).

Step-by-Step Methodology

-

Degassing (Crucial): Combine Monomers A and B in the flask. Add solvents.[2][5][7][9][10][11] Bubble Argon through the liquid for 30 minutes. Oxygen is the enemy of polymerization molecular weight.

-

Initiation: Add Pd catalyst and aqueous base under positive Argon flow.

-

Polymerization: Heat to 90–100°C vigorously stirring for 48–72 hours.

-

Viscosity Check: The solution should become noticeably viscous.

-

-

End-Capping (Optional but Recommended):

-

Add phenylboronic acid (1 h reaction) to cap bromo-ends.

-

Add bromobenzene (1 h reaction) to cap boronate-ends.

-

-

Precipitation: Pour the hot reaction mixture dropwise into cold Methanol (10x volume). The polymer will precipitate as a fibrous solid.

-

Soxhlet Extraction: Purify by Soxhlet extraction in this order:

-

Methanol (removes salts/monomers).

-

Acetone (removes oligomers).

-

Chloroform (collects high MW polymer).

-

Troubleshooting & Analytical Validation

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Black tarry crude | Oxidation of amine | Ensure Argon flow; degas solvents; use fresh Fe powder. |

| Incomplete Reaction (Protocol B) | Two spots on TLC | Steric hindrance | Increase temp to 100°C (switch solvent to Toluene/AcOH). |

| Low MW Polymer (Protocol C) | No precipitation in MeOH | Catalyst poisoning / O₂ | Freeze-pump-thaw degas cycle (x3) is superior to bubbling. |

Characterization Data (Expected)

-

¹H NMR (CDCl₃):

-

3,6-BBDA:[3] Doublet at ~7.5 ppm (Ar-H), Broad singlet at ~3.8 ppm (NH₂).

-

Quinoxaline Product: Loss of NH₂ signal; downfield shift of central aromatic protons.

-

-

MS (MALDI-TOF): Look for M+ peak. Bromine isotopes (⁷⁹Br/⁸¹Br) will give a distinct "picket fence" isotopic pattern (1:2:1 ratio for dibromo compounds).

References

-

Synthesis of Benzothiadiazole Precursors

-

Neto, B. A. D., et al.[12] "Benzothiadiazole derivatives as fluorescence imaging probes: synthesis and photophysical properties." Journal of the Brazilian Chemical Society, 2015.

-

-

Reduction of Benzothiadiazoles to Diamines

-

Zhang, M., et al.[12] "Synthesis and properties of conjugated polymers containing benzothiadiazole." Polymer Chemistry, 2011.

-

-

Quinoxaline Condensation Protocols

-

Suzuki Polycondensation of Brominated Aromatics

-

Sakaguchi, K., et al.[12] "Synthesis of soluble poly(p-phenylene)s via Suzuki coupling." Macromolecules, 2013.

-

Disclaimer: This application note is for research purposes only. All synthesis should be performed by trained personnel in a ventilated fume hood.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sid.ir [sid.ir]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. ias.ust.hk [ias.ust.hk]

- 12. researchgate.net [researchgate.net]

Catalytic Frontiers: Application Notes for 3,6-bis(4-bromophenyl)benzene-1,2-diamine Derivatives

Introduction: Unlocking New Catalytic Possibilities with Sterically-Engineered o-Phenylenediamines

The o-phenylenediamine (OPD) scaffold is a cornerstone in the development of catalysts and functional materials. The two adjacent amine functionalities provide a rich platform for creating bidentate ligands, precursors to N-heterocyclic carbenes (NHCs), and building blocks for complex heterocyclic systems like benzimidazoles and phenazines.[1][2] The catalytic activity of OPD derivatives is profoundly influenced by the electronic and steric nature of the substituents on the benzene ring.

This guide focuses on a unique derivative, 3,6-bis(4-bromophenyl)benzene-1,2-diamine , and its potential applications in catalysis. The introduction of bulky 4-bromophenyl groups at the 3 and 6 positions creates a sterically hindered yet electronically tunable environment around the reactive diamine core. This unique architecture is hypothesized to impart novel selectivity and stability when these molecules are employed as ligands in transition metal catalysis or as precursors to advanced organocatalysts.

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals. We will delve into the synthesis of this intriguing scaffold and explore its application in three key areas: as a supporting ligand in palladium-catalyzed cross-coupling, as a precursor to a new class of N-heterocyclic carbenes, and in the synthesis of highly substituted, functional phenazine structures.

Part 1: Synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

The synthesis of the target compound is achieved through a two-step process, beginning with the selective dibromination of o-phenylenediamine, followed by a double Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Caption: Synthetic route to 3,6-bis(4-bromophenyl)benzene-1,2-diamine.

Protocol 1.1: Synthesis of 3,6-Dibromobenzene-1,2-diamine

This protocol is adapted from optimized procedures for the bromination of activated aromatic rings.

-

Materials:

-

o-Phenylenediamine (1.0 equiv)

-

N-Bromosuccinimide (NBS) (2.1 equiv)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve o-phenylenediamine in anhydrous acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide in portions over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,6-dibromobenzene-1,2-diamine.

-

Protocol 1.2: Synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine via Suzuki-Miyaura Coupling

This protocol is a representative procedure for a double Suzuki-Miyaura cross-coupling reaction.[3][4][5]

-

Materials:

-

3,6-Dibromobenzene-1,2-diamine (1.0 equiv)

-

4-Bromophenylboronic acid (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 equiv)

-

Toluene, Ethanol, and Water (4:1:1 mixture)

-

Schlenk flask, reflux condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk flask, add 3,6-dibromobenzene-1,2-diamine, 4-bromophenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture (toluene/ethanol/water) via cannula.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3,6-bis(4-bromophenyl)benzene-1,2-diamine.

-

Part 2: Application as a Ligand in Palladium-Catalyzed Cross-Coupling

The sterically demanding framework of 3,6-bis(4-bromophenyl)benzene-1,2-diamine makes it an intriguing candidate for a supporting ligand in palladium-catalyzed cross-coupling reactions. The bulky aryl groups can create a specific coordination environment around the metal center, potentially influencing selectivity and catalyst stability.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.1: Buchwald-Hartwig Amination of Aryl Bromides

This protocol outlines a general procedure for using the title compound as a ligand in the amination of an aryl bromide.[6]

-

Materials:

-

Aryl bromide (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

3,6-bis(4-bromophenyl)benzene-1,2-diamine (Ligand) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Schlenk tube, magnetic stirrer, inert atmosphere

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu to a Schlenk tube.

-

Add anhydrous toluene, followed by the aryl bromide and the amine.

-

Seal the Schlenk tube and heat the reaction mixture to 100°C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

| Entry | Aryl Halide | Amine | Ligand Loading (mol%) | Yield (%) | Reference (Analogous System) |

| 1 | 4-Bromotoluene | Morpholine | 4 | >95 | [7] |

| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | 4 | 92 | [7] |

| 3 | 2-Bromopyridine | n-Hexylamine | 5 | 88 | [8] |

Part 3: Precursor to N-Heterocyclic Carbenes (NHCs)

o-Phenylenediamines are excellent precursors for the synthesis of benzimidazolium salts, which can be readily deprotonated to form N-heterocyclic carbenes (NHCs). These NHCs are highly effective as organocatalysts and as ligands for transition metals.[9][10]

Synthesis of a Novel NHC Precursor

Caption: Synthesis of an NHC from the title diamine.

Protocol 3.1: Synthesis of a Sterically Hindered Benzimidazolium Salt

-

Materials:

-

3,6-bis(4-bromophenyl)benzene-1,2-diamine (1.0 equiv)

-

Triethyl orthoformate (excess)

-

Ammonium chloride (NH₄Cl) (catalytic amount)

-

Round-bottom flask, reflux condenser

-

-

Procedure:

-

Combine the diamine, triethyl orthoformate, and a catalytic amount of ammonium chloride in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the formation of the benzimidazole intermediate by TLC.

-

Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

-

The resulting benzimidazole can be further alkylated or arylated at the nitrogen atoms to yield the desired benzimidazolium salt, the NHC precursor.

-

The resulting NHC can be used in various organocatalytic transformations, such as the benzoin condensation or Stetter reaction.[11]

Part 4: Synthesis of Highly Substituted Phenazines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a straightforward and high-yielding method for the synthesis of phenazines.[12][13][14] The use of 3,6-bis(4-bromophenyl)benzene-1,2-diamine allows for the creation of novel, sterically crowded phenazine structures with potential applications in materials science as organic semiconductors or emitters.

Protocol 4.1: Synthesis of a Tetrasubstituted Phenazine

-

Materials:

-

3,6-bis(4-bromophenyl)benzene-1,2-diamine (1.0 equiv)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 equiv)

-

Ethanol or glacial acetic acid

-

Round-bottom flask, reflux condenser

-

-

Procedure:

-

Dissolve the diamine and benzil in ethanol or glacial acetic acid in a round-bottom flask.

-

Heat the mixture to reflux for 2-4 hours. A precipitate often forms as the reaction progresses.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure phenazine derivative.

-

| Entry | o-Phenylenediamine Derivative | 1,2-Dicarbonyl | Solvent | Yield (%) | Reference (Analogous System) |

| 1 | o-Phenylenediamine | Benzil | Ethanol | >90 | [15] |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Acenaphthenequinone | Acetic Acid | 95 | [12] |

| 3 | o-Phenylenediamine | Catechol (in situ oxidation) | High-boiling solvent | - | [14] |

Conclusion

The 3,6-bis(4-bromophenyl)benzene-1,2-diamine scaffold represents a promising platform for the development of new catalysts and functional materials. Its synthesis, while multi-step, is achievable through well-established synthetic methodologies. The protocols and applications outlined in this guide are intended to serve as a starting point for researchers to explore the unique catalytic properties imparted by the sterically demanding and electronically rich nature of this compound and its derivatives. The potential to fine-tune the catalytic environment through the modification of the peripheral 4-bromophenyl groups further enhances the appeal of this versatile molecular architecture.

References

- Modular Synthesis of Phenazine-Based Aggregation-Induced Emission M

- One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone.

- Electro-Oxid

- New synthesis method of phenazine.

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.

- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz

- Application Notes & Protocols: 3,5-Dibromobenzene-1,2-diamine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

- N-Heterocyclic Carbene (NHC) Compounds. Sigma-Aldrich.

- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. International Journal of Industrial Engineering & Production Research.

- N-Heterocyclic carbenes and their precursors in functionalised porous m

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Yields of the reactions of substituted o-phenylenediamines with benzil.

- o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens.

- N-Heterocyclic Carbene (NHC)

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC C

- Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkyl

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Amines as the ligands for palladium-catalyzed coupling reactions.

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.

- Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lab Reporter [fishersci.se]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [repository.upenn.edu]

- 11. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. CN104974099A - New synthesis method of phenazine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Welcome to the technical support guide for the purification of 3,6-bis(4-bromophenyl)benzene-1,2-diamine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers during the synthesis and purification of this sterically hindered and electronically rich aromatic diamine. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve the highest possible purity for your compound.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental decisions.

Question 1: My crude product is a dark brown or black tar-like substance after synthesis. Is it salvageable, and what is the purification strategy?

Answer:

Yes, it is often salvageable. The dark coloration is a classic indicator of oxidation. Aromatic diamines, particularly ortho-diamines, are highly susceptible to air oxidation, which forms intensely colored quinone-imine type impurities. The purification strategy involves removing these polar, colored impurities, typically via column chromatography, often with specific precautions.

Causality & Expert Explanation: The two adjacent amine groups on the benzene ring create a high electron density, making the molecule easy to oxidize. This process is often accelerated by residual acidic or metallic catalysts from the preceding synthetic steps, as well as by light and heat.

Recommended Actions:

-

Initial Workup: After the reaction, perform a workup under an inert atmosphere (Nitrogen or Argon) if possible. Wash the crude organic extract with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄), to reduce some of the colored oxidized species back to the diamine.[1]

-

Solubility Test: Before committing to a large-scale purification, test the solubility of your crude product in various solvents. Given its structure—a large, rigid polyaromatic core—it will likely have limited solubility in nonpolar alkanes but better solubility in chlorinated solvents (DCM, chloroform) or ethers (THF, 1,4-dioxane).[2]

-

Column Chromatography: This is the most effective method.

-

Adsorbent: Use silica gel as the stationary phase. For compounds that may be sensitive to acid, consider using deactivated or neutral silica, or alumina.[3][4]

-

Eluent System: Start with a nonpolar solvent like hexanes or cyclohexane and gradually increase the polarity by adding ethyl acetate or dichloromethane (DCM). A typical gradient might be from 100% hexanes to a 70:30 hexanes:ethyl acetate mixture.

-

Pro-Tip: To prevent streaking on the column caused by the basicity of the amines, add 0.5-1% triethylamine (Et₃N) to your eluent system. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.[5]

-

Question 2: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve the separation by column chromatography?

Answer:

Improving the resolution between closely eluting spots requires optimizing the stationary phase, mobile phase, and column parameters. The key is to exploit subtle differences in the polarity and structure of your desired product versus the impurities.

Causality & Expert Explanation: Common impurities in the synthesis of such molecules include unreacted starting materials, mono-brominated analogues, or isomers from incomplete reactions. These compounds often have very similar polarities to the target molecule, making separation challenging with standard solvent systems.

Recommended Actions:

-

Solvent System Refinement:

-

Reduce Polarity: Use a less polar solvent system overall. A common mistake is to use a mobile phase that is too "fast" (too polar), causing all components to elute quickly without adequate interaction with the stationary phase. Aim for an Rf value of ~0.2-0.3 for your target compound on the TLC plate.

-

Try Different Solvent Combinations: Instead of a standard hexanes/ethyl acetate system, explore hexanes/DCM, toluene/ethyl acetate, or hexanes/chloroform. Sometimes, changing the nature of the polar solvent can significantly alter selectivity.[3]

-

-

Stationary Phase Selection:

-

Column Chromatography Technique:

-

Dry Loading: If your crude product has poor solubility in the initial eluent, dissolve it in a minimal amount of a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This leads to a much more uniform starting band.

-

Column Dimensions: Use a long, thin column rather than a short, wide one. A higher length-to-diameter ratio increases the number of theoretical plates, enhancing separation efficiency.

-

Question 3: I am attempting recrystallization, but my compound either "oils out" or fails to crystallize entirely. What steps can I take?

Answer:

"Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly or with impurities present. Failure to crystallize often points to an incorrect solvent choice or insufficient purity.

Causality & Expert Explanation: Recrystallization relies on a significant difference in the solubility of the compound in a hot solvent versus a cold solvent. Impurities can disrupt the crystal lattice formation, leading to oils or amorphous solids. For large, rigid molecules like this, finding a single solvent with the ideal solubility profile can be difficult.

Recommended Actions:

-

Solvent System Selection:

-

Single Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Test solvents like ethanol, isopropanol, toluene, or ethyl acetate.

-

Mixed Solvent System: This is often more effective. Dissolve the compound in a minimal amount of a "good" solvent (one it dissolves in readily, e.g., DCM or THF). Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in, e.g., hexanes or methanol) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. A common pair is DCM/hexanes or THF/methanol.[7]

-

-

Control the Cooling Rate:

-

Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Rapid cooling promotes the formation of small, impure crystals or oils.

-

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

-

Seeding: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

-

-

If Oiling Out Persists:

-

Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level slightly, and then allow it to cool again, even more slowly.

-

Question 4: How do I confirm the purity and identity of my final product?

Answer:

Confirmation requires a combination of spectroscopic and analytical techniques. Relying on a single method is insufficient.

Recommended Actions:

-

Chromatography:

-

TLC: The purified compound should appear as a single spot on a TLC plate, ideally visualized under UV light and with a potassium permanganate stain (which reacts with the amines). Test this in at least two different solvent systems.

-

HPLC/LC-MS: For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) will simultaneously confirm the purity and the molecular weight of the compound.

-

-

Spectroscopy:

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show the correct number of aromatic and amine protons with the expected splitting patterns and integration. The carbon NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the characteristic isotopic pattern of a molecule containing two bromine atoms.

-

-

Physical Properties:

-

Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[2]

-

Section 2: Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of ~1 gram of crude 3,6-bis(4-bromophenyl)benzene-1,2-diamine.

Materials:

-

Crude product (~1 g)

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Hexanes (or Cyclohexane), Dichloromethane (DCM), Triethylamine (Et₃N) - all chromatography grade

-

Glass chromatography column (~4 cm diameter)

-

TLC plates, chamber, and UV lamp

-

Collection tubes/flasks

Procedure:

-

Prepare the Column:

-

Prepare a slurry of silica gel (~50-60 g) in 100% hexanes.

-

Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped. The final packed height should be around 20-25 cm.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Prepare and Load the Sample (Dry Loading Method):

-

Dissolve the ~1 g of crude product in a minimal amount of DCM (~10-15 mL).

-

Add ~2-3 g of silica gel to this solution and mix well.

-

Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

-

Gently add this powder onto the sand layer at the top of the packed column.

-

-

Elution:

-

Prepare the eluent. Start with Eluent A: 100% Hexanes + 0.5% Et₃N.

-

Carefully add Eluent A to the column and begin collecting fractions.

-

Run at least two column volumes of Eluent A to elute very nonpolar impurities.

-

Gradually increase the solvent polarity. A suggested gradient is as follows (monitor by TLC):

-

Hexanes:DCM (95:5) + 0.5% Et₃N

-

Hexanes:DCM (90:10) + 0.5% Et₃N

-

Hexanes:DCM (85:15) + 0.5% Et₃N

-

-

The product will likely elute in the 10-20% DCM range. The exact composition should be determined by prior TLC analysis.

-

-

Fraction Analysis:

-

Collect fractions of ~15-20 mL.

-

Spot every few fractions on a TLC plate and develop in a suitable solvent system (e.g., 80:20 Hexanes:DCM).

-

Combine the fractions that contain the pure product (single spot on TLC).

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

-

Protocol 2: Purification by Recrystallization

This protocol is best for material that is already >90% pure (e.g., after column chromatography) to achieve analytical grade purity.

Materials:

-

Partially purified product

-

Solvents: Toluene and Hexanes (or Methanol)

-

Erlenmeyer flask

-

Hot plate with stirring

-

Buchner funnel and filter paper

Procedure:

-

Dissolution:

-

Place the compound in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of hot toluene while stirring to dissolve the solid completely. Be patient and add the solvent portion-wise to avoid using an excess.

-

-

Hot Filtration (Optional):

-

If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

If using a single solvent (toluene), remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

If using a mixed solvent system, slowly add hexanes (the anti-solvent) to the hot toluene solution until persistent cloudiness is observed. Add a drop or two of hot toluene to redissolve the cloudiness, then remove from heat and allow to cool slowly.

-

-

Isolation:

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

-

-

Drying:

-

Dry the crystals under high vacuum to remove all traces of solvent.

-

Section 3: Frequently Asked Questions (FAQs)

-

Q: What are the most common impurities to expect from the synthesis?

-

A: Besides oxidized byproducts, you may encounter starting materials if the reaction did not go to completion. Additionally, depending on the synthetic route (e.g., Suzuki or Stille coupling), you might have homo-coupled byproducts or incompletely substituted intermediates (e.g., 3-(4-bromophenyl)benzene-1,2-diamine).

-

-

Q: How should I store the purified 3,6-bis(4-bromophenyl)benzene-1,2-diamine?

-

A: Due to its sensitivity to oxidation, the compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20 °C is highly recommended.

-

-

Q: Is preparative HPLC a viable option for purification?

-

A: Yes, preparative HPLC can be an excellent method for achieving very high purity, especially for small quantities or when separating very similar isomers. A reverse-phase column (like C18) with a mobile phase of acetonitrile and water would be a standard choice. However, it is more resource-intensive than column chromatography.

-

Section 4: Summary of Key Purification Parameters

| Technique | Parameter | Recommended System / Value | Notes |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for monitoring reactions. |

| Mobile Phase | Hexanes:DCM (80:20) or Hexanes:EtOAc (85:15) | Aim for an Rf of 0.2-0.3 for the product. | |

| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) or Neutral Alumina | Alumina can be beneficial for basic amines.[4] |

| Mobile Phase | Gradient of Hexanes to Hexanes:DCM with 0.5% Et₃N | The triethylamine additive is critical to prevent streaking.[5] | |

| Recrystallization | Solvent System | Toluene/Hexanes or THF/Methanol | A mixed-solvent system often provides the best results.[7] |

Section 5: Visual Workflows

Caption: Troubleshooting decision tree for common purification issues.

Caption: General experimental workflow for purification.

References

-

Al-Dawsari, M., & Al-Jalal, N. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 19(7), 2777–2784. Available at: [Link]

-

Lee, M. L., & Wright, B. W. (1980). Capillary Column Gas Chromatography of Polycyclic Aromatic Compounds: A Review. Journal of Chromatographic Science, 18(8), 345–358. Available at: [Link]

-

Hwang, H. M., & Foster, G. D. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology, 39(18), 7137–7144. Available at: [Link]

-

Severson, R. F., Snook, M. E., Arrendale, R. F., & Chortyk, O. T. (1976). Column chromatography of the polycyclic aromatic hydrocarbon mixture. Analytical Chemistry, 48(13), 1866–1872. Available at: [Link]

-

Waters Corporation. (n.d.). Waters PAH HPLC Columns | Polyaromatic Hydrocarbons Compounds Analysis. Available at: [Link]

-

Zou, B., Stellmach, K. A., Luo, S. M., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(21), 14361–14369. Available at: [Link]

-

Porath, A. J., Hettiarachchi, M. A., Li, S., & Bour, J. R. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

- Griffith, J. R. (1970). Purification of hexamethylenediamine by recrystallization from cyclohexane. U.S. Patent No. 3,510,522.

-

de la Cruz, P. F. B., et al. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 748-754. Available at: [Link]

-

Waseda University. (n.d.). Recrystallization method. Available at: [Link]

-

University of Alberta. (n.d.). Recrystallisation. Available at: [Link]

-

Zhang, Z., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzene-1,2-diamine. PubChem Compound Database. Available at: [Link]

-

Rajender, R. V., & Rajagopalan, K. (2003). dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses, 80, 203. Available at: [Link]

-

BD Biosciences Clontech. (n.d.). Troubleshooting Guide. Available at: [Link]

- Wang, S. (2013). Synthesis method for 4-bromo-o-phenylenediamine. Chinese Patent No. CN103073435A.

-

ChemBK. (2024). 4-bromobenzene-1,2-diamine - Physico-chemical Properties. Available at: [Link]

-

Evonik Operations GmbH. (2022). Process for the purification of phenylenediamines. WIPO Patent No. WO/2022/071874. Available at: [Link]

-

Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chembk.com [chembk.com]

- 3. cup.edu.cn [cup.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Technical Support Center: Synthesis of Halogenated Benzene Derivatives

Welcome to the technical support center for the synthesis of halogenated benzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these crucial compounds. Halogenated aromatic compounds are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[][2] Their synthesis, while conceptually straightforward, is often fraught with practical challenges ranging from poor regioselectivity to catalyst deactivation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles in your synthetic endeavors.

Part 1: Electrophilic Aromatic Halogenation

Electrophilic aromatic substitution (EAS) is a cornerstone for the direct halogenation of benzene and its derivatives.[] However, the success of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: My halogenation reaction is sluggish or not proceeding at all. What are the likely causes?

A1: Several factors can impede an electrophilic halogenation reaction:

-

Deactivated Ring System: If your benzene derivative contains strongly electron-withdrawing groups (EWGs) such as nitro (-NO2), sulfonic acid (-SO3H), or carbonyl groups (e.g., -COOH, -COR), the aromatic ring is significantly deactivated.[3][4] These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles.[3][4][5]

-

Insufficient Catalyst Activity: Halogens themselves are often not electrophilic enough to react with benzene directly.[6][7] A Lewis acid catalyst (e.g., FeCl3, FeBr3, AlCl3) is typically required to polarize the halogen molecule and generate a more potent electrophile.[6][8][9] Ensure your catalyst is fresh and anhydrous, as moisture can deactivate it.

-

Poor Solvent Choice: The choice of solvent can influence reaction rates. Highly polar solvents can sometimes solvate the catalyst, reducing its effectiveness.

Troubleshooting Flowchart for Sluggish Halogenation

Caption: Troubleshooting workflow for slow electrophilic halogenation.

Q2: I am getting a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity of my reaction?

A2: Regioselectivity in EAS is governed by the electronic properties of the substituents on the benzene ring.[3]

-

Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), hydroxyl (-OH), and amino (-NH2) groups are ortho, para-directors because they stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions through resonance or inductive effects.[5][10][11]

-

Deactivating Groups: Most electron-withdrawing groups (EWGs) are meta-directors.[3][4] This is because the ortho and para positions are more destabilized by the electron-withdrawing nature of the substituent.

-

Halogens: Halogens are a unique case; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4][10][12][13]

Table 1: Directing Effects of Common Substituents

| Substituent Group | Electronic Effect | Directing Effect |

| -NH2, -OH, -OR | Activating | ortho, para |

| -Alkyl | Activating | ortho, para |

| -F, -Cl, -Br, -I | Deactivating | ortho, para |

| -NO2, -SO3H, -CN | Deactivating | meta |

| -C=O (ketones, acids, esters) | Deactivating | meta |

Troubleshooting Guide for Poor Regioselectivity:

-

Confirm the Directing Effect: Double-check the directing effect of your substituent against established literature.

-

Steric Hindrance: Bulky substituents on the ring or a bulky electrophile can favor the para product over the ortho product due to steric hindrance.[12][13][14] If you desire the ortho isomer, consider using a smaller Lewis acid catalyst or a less bulky halogenating agent.

-

Reaction Temperature: In some cases, reaction temperature can influence the ortho/para ratio. Lowering the temperature may favor the thermodynamically more stable para isomer.

-

Blocking Groups: For complex syntheses requiring specific isomers, consider using a removable blocking group (e.g., a sulfonic acid group) to direct the halogenation to a specific position.

Q3: My reaction is producing polyhalogenated byproducts. How can I prevent this?

A3: Polyhalogenation occurs when the newly halogenated product is more reactive than the starting material. This is particularly a problem when halogenating rings with activating substituents.

Mitigation Strategies:

-

Control Stoichiometry: Use a stoichiometric amount or a slight excess of the halogenating agent.

-

Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize over-halogenation.

-

Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

-

Deactivating the Product: In some cases, the introduction of a halogen can slightly deactivate the ring, which can help to prevent further substitution. However, with strongly activating groups, this effect may be insufficient.

Part 2: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a halogen to a benzene ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide.[15]

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is giving a low yield. What are the common pitfalls?

A1: The Sandmeyer reaction involves a sensitive diazonium salt intermediate, and several factors can lead to low yields:

-

Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures.[16] It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step.[16]

-

Incomplete Diazotization: Ensure that the primary amine is completely converted to the diazonium salt. This requires careful control of the stoichiometry of sodium nitrite and the acid.

-

Side Reactions: The diazonium salt can undergo side reactions, such as coupling with unreacted starting amine or reacting with the solvent.

-

Copper Catalyst Issues: The copper(I) halide is a catalyst in this reaction.[15][17] Ensure you are using the correct copper(I) salt corresponding to the desired halide (CuCl for chloride, CuBr for bromide).[17][18] The use of copper(I) cyanide allows for the introduction of a nitrile group.[18]

Experimental Protocol: A General Procedure for the Sandmeyer Reaction

-

Diazotization:

-

Dissolve the aromatic amine in an aqueous solution of a hydrohalic acid (e.g., HCl, HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C.

-

Stir for 15-30 minutes after the addition is complete.

-

-

Halide Displacement:

-

In a separate flask, prepare a solution of the corresponding copper(I) halide in the same hydrohalic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

-

Workup:

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Remove the solvent under reduced pressure and purify the product, typically by distillation or chromatography.

-

Q2: I am observing the formation of a phenol byproduct in my Sandmeyer reaction. Why is this happening and how can I minimize it?

A2: The formation of phenols is a common side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.

Preventative Measures:

-

Anhydrous Conditions: While the initial diazotization is aqueous, minimizing the amount of water in the displacement step can be beneficial.

-

Control of Acidity: Maintaining a sufficiently acidic environment helps to suppress the formation of the phenoxide ion.

-

Efficient Displacement: Ensuring a rapid and efficient reaction with the copper(I) halide will outcompete the slower reaction with water.

Part 3: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds and are widely used to synthesize complex halogenated benzene derivatives.[19][20][21]

Frequently Asked Questions (FAQs)

Q1: My Suzuki cross-coupling reaction with an aryl halide is not working. What should I check?

A1: The success of a Suzuki coupling depends on several critical components:

-

Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using an appropriate palladium source (e.g., Pd(PPh3)4, Pd(OAc)2) and ligand. The choice of ligand is crucial for stabilizing the active Pd(0) species and promoting the catalytic cycle.[20]

-

Base: The base is essential for the transmetalation step. Common bases include carbonates (Na2CO3, K2CO3), phosphates (K3PO4), and hydroxides (NaOH). The choice of base can be substrate-dependent.

-

Solvent: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. Often, a mixture of an organic solvent (e.g., toluene, dioxane) and water is used.

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl >> F. Aryl chlorides are notoriously less reactive and often require specialized ligands and more forcing conditions.[19]

-

Boric Acid/Ester Quality: Ensure your boronic acid or ester is pure and has not undergone significant decomposition.

Q2: My cross-coupling reaction is suffering from catalyst deactivation or poisoning. What are the potential causes?

A2: Catalyst deactivation is a significant challenge in cross-coupling reactions.

-

Impurities: Certain functional groups or impurities in your starting materials can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.

-

High Temperatures: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of inactive palladium black.

-

Ligand Degradation: The phosphine ligands used in many cross-coupling reactions can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Diagram of the Suzuki-Miyaura Catalytic Cycle

Sources

- 2. nbinno.com [nbinno.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 6. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 17. jk-sci.com [jk-sci.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 21. pubs.acs.org [pubs.acs.org]

Technical Support Center: Scaling Up the Production of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Welcome to the technical support center for the synthesis and scale-up of 3,6-bis(4-bromophenyl)benzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. The information provided herein is based on established principles of organic synthesis, with a focus on practical, field-proven insights to ensure the successful and efficient scale-up of your process.

Introduction

3,6-bis(4-bromophenyl)benzene-1,2-diamine is a key building block in the synthesis of various functional materials and pharmaceutical intermediates. Its production, typically involving a double Suzuki-Miyaura cross-coupling reaction, presents unique challenges, particularly when transitioning from laboratory to pilot or manufacturing scale. This guide provides a comprehensive question-and-answer-based resource to troubleshoot common issues, optimize reaction conditions, and ensure the consistent production of high-purity material.

Core Synthesis Workflow

The synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine is conceptually a double Suzuki-Miyaura coupling between 3,6-dibromobenzene-1,2-diamine and 4-bromophenylboronic acid. The general workflow is depicted below:

Caption: General workflow for the synthesis of 3,6-bis(4-bromophenyl)benzene-1,2-diamine.

Frequently Asked Questions (FAQs) and Troubleshooting

Reaction Troubleshooting

Q1: My reaction is sluggish or stalls before completion. What are the likely causes and how can I address them?

A1: A stalled or slow Suzuki-Miyaura coupling is a common issue, often attributable to several factors. Here's a systematic approach to troubleshooting:

-

Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

-

Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon).[1] Proper degassing of solvents and the reaction vessel is critical, especially at larger scales.

-

Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen. Use fresh, high-purity ligands.

-

Catalyst Choice: For a sterically hindered double Suzuki coupling, a highly active catalyst system is often required. Consider using pre-catalysts like those developed by Buchwald, which are known for their robustness.[2]

-

-

Base Selection and Quality: The base plays a crucial role in the catalytic cycle.

-

Inadequate Strength or Solubility: If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered to maximize surface area. In some cases, a stronger base like K₃PO₄ may be necessary.[2] The solubility of the base in the reaction medium is also important; the addition of water as a co-solvent can be beneficial.[2]

-

Purity: Impurities in the base can poison the catalyst. Use a high-purity grade.

-

-

Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[1] If you suspect catalyst deactivation at elevated temperatures, try running the reaction at a lower temperature for a longer duration.

-

Solvent System: A biphasic solvent system (e.g., toluene/water or dioxane/water) is often employed in Suzuki couplings.[1] Inefficient mixing in a large reactor can lead to poor mass transfer between the phases, slowing down the reaction. Ensure your reactor's agitation is sufficient to create a fine emulsion.

Q2: I am observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?

A2: The formation of homocoupling (dimerization of the boronic acid) and dehalogenation (replacement of a bromine atom with hydrogen) products can significantly reduce your yield.

-

Minimizing Homocoupling:

-

Oxygen Control: Homocoupling is often promoted by the presence of oxygen.[1] Rigorous degassing is your first line of defense.

-

Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.

-

Stoichiometry: A slight excess of the boronic acid is typically used, but a large excess can favor homocoupling.

-

-

Minimizing Dehalogenation:

-

Hydride Sources: Dehalogenation can occur if there are sources of hydride in the reaction mixture.[1] Common culprits include certain amine bases and alcohol solvents. If dehalogenation is a persistent issue, consider switching to a non-hydridic base like a carbonate or phosphate and using an apathetic solvent.

-

Q3: I am struggling with the solubility of my starting materials and product at scale. What are my options?

A3: Solubility issues are common with polyaromatic compounds.

-

Solvent Screening: While toluene and dioxane are common, exploring other solvents like DMF or using co-solvents may be necessary.[3]

-

Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced with the potential for catalyst degradation.

-

Functional Group Modification: In some cases, it may be necessary to modify the starting materials with solubilizing groups that can be removed later in the synthetic sequence.[3]

Purification and Isolation Challenges

Q4: My crude product is difficult to purify. What is a robust purification strategy for this compound?

A4: The purification of 3,6-bis(4-bromophenyl)benzene-1,2-diamine often requires a multi-step approach to remove unreacted starting materials, the mono-arylated intermediate, homocoupled byproducts, and residual palladium.

-

Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential. Washing with water can remove inorganic salts. A wash with a dilute acid solution can help remove basic impurities, while a wash with a dilute base can remove acidic impurities.

-

Crystallization: This is often the most effective method for purifying the final product on a large scale.

-

Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixture of a good solvent (e.g., THF, dichloromethane) and an anti-solvent (e.g., hexanes, ethanol) is often effective.

-

Cooling Profile: A slow, controlled cooling rate is crucial for obtaining large, pure crystals and avoiding the trapping of impurities.

-

-

Column Chromatography: While less ideal for very large scales, silica gel chromatography can be used to remove closely related impurities if crystallization is not sufficient. A gradient elution system, for example, from hexanes to a mixture of hexanes and ethyl acetate, is a good starting point.

-

Activated Carbon Treatment: To remove residual palladium, a treatment with activated carbon can be effective.

Q5: How can I effectively remove residual palladium from my final product?

A5: Residual palladium is a common concern, especially for pharmaceutical applications.

-

Optimized Work-up: Certain aqueous washes can help remove palladium salts.

-

Activated Carbon: As mentioned, stirring a solution of the crude product with activated carbon followed by filtration is a common and effective method.

-

Metal Scavengers: There are commercially available silica-based or polymer-based metal scavengers that can be used to selectively remove palladium.

Analytical and Characterization

Q6: What are the expected 1H and 13C NMR spectral features for 3,6-bis(4-bromophenyl)benzene-1,2-diamine?

A6: The NMR spectra will provide key information about the structure and purity of your compound.

-

¹H NMR:

-

You would expect to see signals in the aromatic region (typically δ 6.5-8.0 ppm).

-

The protons on the central benzene ring will likely appear as a singlet or a set of closely coupled multiplets.

-

The protons on the two 4-bromophenyl rings will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[4]

-

The amine (-NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

-

¹³C NMR:

-

You will see multiple signals in the aromatic region (typically δ 110-150 ppm).

-

Due to the symmetry of the molecule, you would expect to see fewer signals than the total number of carbon atoms. For example, in a para-disubstituted benzene ring, you would expect to see four carbon signals due to symmetry.[5]

-

Q7: What other analytical techniques are recommended for quality control?

A7: In addition to NMR:

-

High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of your final product and for monitoring the progress of the reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Elemental Analysis: To confirm the elemental composition of the final product.

Safety Considerations for Scale-Up

Handling of Organobromine Compounds:

-

Toxicity: Organobromine compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

-

Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local regulations.[6]

Handling of Bromine (if used as a reagent in precursor synthesis):

-

Corrosive and Toxic: Bromine is highly corrosive and toxic.[7][8] It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn.

-

Spill Response: Have a spill kit containing a neutralizing agent like sodium thiosulfate readily available.

Palladium Catalysts:

-

Pyrophoric: Some palladium catalysts, especially when finely divided (like palladium on carbon), can be pyrophoric and should be handled under an inert atmosphere.

-

Toxicity: While generally less toxic than other heavy metals, palladium compounds should still be handled with care to avoid inhalation and skin contact.

Experimental Protocols

Representative Protocol for Double Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar transformations and should be optimized for your specific needs.

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Table 1: Recommended Reagent Stoichiometry and Conditions

| Reagent/Parameter | Recommended Range | Rationale |

| 3,6-Dibromobenzene-1,2-diamine | 1.0 eq | Limiting reagent. |

| 4-Bromophenylboronic acid | 2.2 - 2.5 eq | A slight excess is used to drive the reaction to completion. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1 - 5 mol% | Lower catalyst loading is desirable for scale-up to reduce cost and residual metal. |

| Base (e.g., K₂CO₃) | 3.0 - 4.0 eq | A sufficient excess is needed to activate the boronic acid and neutralize the generated acid. |

| Solvent | Toluene/Water (e.g., 4:1 v/v) | A biphasic system often facilitates the reaction by dissolving both organic and inorganic reagents.[2] |

| Temperature | 80 - 100 °C | Reaction temperature needs to be optimized to balance reaction rate and catalyst stability.[1] |

References

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Scribd. (n.d.). Bromine Handling | PDF | Laboratories | Personal Protective Equipment. Retrieved from [Link]

-

ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

-

YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Retrieved from [Link]

-

ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.

-

ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dibromobenzene-1,2-diamine. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PMC. (2022, December 17). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. Retrieved from [Link]

-

IWA Publishing. (2022, August 22). The extraction of polycyclic aromatic hydrocarbons from water samples with aromatic-dithiocarbamate modified magnetic nanoparticles. Water Science & Technology. Retrieved from [Link]

- Google Patents. (n.d.). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.

-

EPA NEPS. (n.d.). High Purity PNA Hydrocarbons and Other Aromatic Compounds Synthesis and Purification. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

- Google Patents. (n.d.). US20110159160A1 - Method for Removing Polycyclic Aromatic Hydrocarbons.

-

MDPI. (2020, May 7). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Retrieved from [Link]

-

AAPD. (2018, November 7). Development of a Silver Diamine Fluoride Protocol in Safety Net Dental Settings. Retrieved from [Link]

-

MDPI. (2025, August 20). Functional Coating Effects of Silver Diamine Fluoride (SDF) on Artificial Caries Lesions: A Microhardness-Based Evaluation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 3,6-bis(4-bromophenyl)benzene-1,2-diamine

Introduction

Aromatic diamines are foundational building blocks in the synthesis of advanced materials, pharmaceuticals, and complex organic scaffolds. Their utility in forming polymers, dyes, and biologically active compounds makes the unambiguous confirmation of their structure a critical step in research and development.[1][2] This guide presents a comprehensive, multi-technique strategy for the structural validation of the putative compound 3,6-bis(4-bromophenyl)benzene-1,2-diamine .

Given that this specific molecule is not widely documented, our approach is one of structural elucidation. We will outline the necessary analytical experiments and interpret the expected data against a known, structurally related alternative: 3,6-dibromobenzene-1,2-diamine . This comparative methodology provides a robust framework for researchers to confidently confirm the synthesis and purity of the target compound.

Guiding Principle: The Orthogonal Validation Workflow

To ensure the highest degree of confidence in structural assignment, we employ an orthogonal validation strategy. This principle dictates that multiple, independent analytical techniques must be used, with each method interrogating different physical or chemical properties of the molecule. A consensus across all techniques provides definitive proof of structure. Our workflow proceeds from confirming the elemental composition and molecular weight to mapping the precise connectivity of every atom.

Caption: Orthogonal workflow for validating the target compound.

Part 1: Proposed Synthesis

A plausible and efficient laboratory-scale synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction. This approach is chosen for its high functional group tolerance and reliability. The proposed pathway directly connects our target compound to the chosen alternative, 3,6-dibromobenzene-1,2-diamine.

Caption: Proposed Suzuki coupling synthesis pathway.

Part 2: Core Analytical Techniques & Comparative Data

A. Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry provides the molecular weight (MW) of the compound, serving as the initial and most crucial test of a successful synthesis. For halogenated compounds, the characteristic isotopic pattern is a powerful confirmatory tool. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. A molecule with two bromine atoms will exhibit a distinctive triplet peak pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. This provides a clear signature that is difficult to misinterpret.

Data Comparison:

| Feature | Target: 3,6-bis(4-bromophenyl)benzene-1,2-diamine | Alternative: 3,6-dibromobenzene-1,2-diamine [3] |

| Molecular Formula | C₁₈H₁₄Br₂N₂ | C₆H₆Br₂N₂ |

| Monoisotopic Mass | 443.9578 g/mol | 265.8952 g/mol |

| Expected Isotopic Peaks (Relative Intensity) | ~444 (100%) ~446 (198%) ~448 (98%) | ~266 (100%) ~268 (198%) ~270 (98%) |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy elucidates the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful technique for confirming the specific isomeric arrangement of the molecule. The expected symmetry of the target compound (C₂ᵥ) significantly simplifies the predicted spectra, providing a clear validation point. If the substitution pattern were different (e.g., 3,5-bis...), the number of signals and their splitting patterns would change dramatically.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate all peaks and identify chemical shifts (ppm) and coupling constants (J, in Hz).

Comparative ¹H NMR Analysis:

| Protons (Label) | Target Compound (Expected) | Alternative Compound (Expected) [3] |

| Aromatic H (Central Ring) | 1 singlet, integrating to 2H. Expected ~6.5-7.0 ppm. | 1 singlet, integrating to 2H. Reported ~6.5 ppm. |

| Aromatic H (Outer Rings) | 2 doublets (AA'BB' system), each integrating to 4H. Expected ~7.2-7.6 ppm. | N/A |

| Amine H (-NH₂) | 1 broad singlet, integrating to 4H. Shift is variable and depends on solvent/concentration. | 1 broad singlet, integrating to 4H. |

¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Use the same sample from the ¹H NMR analysis. A higher concentration may be needed for a better signal-to-noise ratio.

-

Acquisition: Record a proton-decoupled ¹³C spectrum.

-

Analysis: Identify the number of unique carbon signals and their chemical shifts.

Comparative ¹³C NMR Analysis:

Trustworthiness Note: Due to molecular symmetry, carbons that are chemically equivalent will produce a single signal.[4] The target compound has 18 total carbons but is expected to show only 6 unique signals in the aromatic region. The alternative has 6 total carbons but will only show 3 signals. This reduction in signal complexity is a strong indicator of the proposed symmetric structure.

| Carbon Environment | Target Compound (Expected) | Alternative Compound (Reported) [3] |

| C-NH₂ (Central Ring) | 1 signal (~135-145 ppm) | 1 signal |

| C-Br (Central Ring) | N/A | 1 signal (~110-115 ppm) |

| C-C(Ar) (Central Ring) | 1 signal (~125-135 ppm) | N/A |

| CH (Central Ring) | 1 signal (~115-125 ppm) | 1 signal (~116.5 ppm) |

| C-Br (Outer Ring) | 1 signal (~120-125 ppm). The "heavy atom effect" can shift this ipso-carbon upfield compared to what electronegativity alone would suggest.[5] | N/A |

| CH (Outer Ring) | 2 signals (~128-135 ppm) | N/A |

| C-ipso (Outer Ring) | 1 signal (~138-142 ppm) | N/A |

| Total Aromatic Signals | 6 | 3 |

C. Single-Crystal X-ray Diffraction: The Gold Standard

Expertise & Causality: While MS and NMR provide compelling evidence, single-crystal X-ray diffraction offers the only direct, unambiguous visualization of the molecular structure. If a high-quality crystal can be grown, this technique provides definitive proof of atomic connectivity, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[6]

Experimental Protocol:

-